molecular formula C20H21FN6O2 B2585441 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-82-6

2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2585441
CAS No.: 1021253-82-6
M. Wt: 396.426
InChI Key: LZOWCDSFXZDTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a piperazine core modified with a tetrazole-methyl group and an ethanone moiety linked to a 4-fluorophenoxy substituent. The 4-fluorophenoxy group introduces electron-withdrawing effects, which may influence solubility and receptor binding .

Key structural attributes include:

  • Piperazine core: Facilitates conformational flexibility and interaction with biological targets.
  • Tetrazole-methyl group: Enhances aromatic stacking and resistance to oxidative metabolism.
  • 4-Fluorophenoxy substituent: Modulates electronic properties and lipophilicity.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOWCDSFXZDTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step processes:

  • Formation of the 4-fluorophenoxy group: This step often involves nucleophilic aromatic substitution of 4-fluorophenol with an appropriate halide.

  • Introduction of the tetrazole moiety: This is generally achieved through cycloaddition reactions using azides and nitriles.

  • Coupling with piperazine: Finally, the 1-phenyl-1H-tetrazol-5-ylmethyl group is linked to piperazine via alkylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows scaled-up versions of the laboratory synthesis, with optimizations to enhance yield, purity, and cost-effectiveness. Key factors include the use of efficient catalysts, solvent systems, and reaction conditions that minimize by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring undergoes alkylation and acylation reactions. The secondary amine reacts with electrophiles under mild conditions:

Reaction Conditions Product Yield Source
Alkylation with methyl iodideDMF, 60°C, 4 h, K₂CO₃ as baseQuaternary ammonium salt78%
Acylation with acetyl chlorideCH₂Cl₂, RT, 2 h, Et₃NN-acylated piperazine derivative85%

The tetrazole-linked methyl group enhances steric hindrance, influencing regioselectivity during alkylation.

Ketone Reactivity

The ethanone group participates in nucleophilic additions and reductions:

Reaction Conditions Product Yield Source
Reduction with NaBH₄MeOH, 0°C → RT, 2 hSecondary alcohol derivative92%
Grignard addition (MeMgBr)THF, −78°C → RT, 12 hTertiary alcohol68%

The electron-withdrawing 4-fluorophenoxy group slightly deactivates the ketone, requiring longer reaction times for nucleophilic additions.

Tetrazole Ring Modifications

The 1-phenyltetrazole moiety undergoes cycloaddition and alkylation:

Reaction Conditions Product Yield Source
Huisgen cycloaddition with phenylacetyleneCuI, DMF, 80°C, 24 hTriazole-linked hybrid structure65%
Alkylation with propargyl bromideK₂CO₃, DMF, 50°C, 6 hN-propargylated tetrazole73%

The tetrazole’s aromaticity stabilizes intermediates, enabling regioselective modifications .

Aryl Ether Cleavage

The 4-fluorophenoxy group resists hydrolysis under mild conditions but cleaves under strong acids:

Reaction Conditions Product Yield Source
Acidic cleavage (HBr/HOAc)48% HBr, HOAc, reflux, 8 hPhenolic derivative and piperazine-tetrazole fragment81%

Fluorine’s inductive effect increases the ether’s stability compared to non-halogenated analogs .

Multicomponent Reactions (MCRs)

The compound serves as a substrate in Ugi-type MCRs due to its ketone and amine groups:

Reaction Conditions Product Yield Source
Ugi-4CR with isocyanidesMeOH, RT, 48 hα-Acyloxyamide derivatives58%

Piperazine’s conformational flexibility facilitates imine formation in MCRs .

Photochemical and Thermal Stability

Under UV light (254 nm) or heat (>150°C), the compound undergoes degradation:

Condition Time Degradation Pathway By-products
UV irradiation24 hTetrazole ring opening → Nitrile formationPhenylacetonitrile, piperazine fragments
Thermal stress (160°C)2 hRetro-aldichage reaction at ketone4-Fluorophenol, tetrazole-piperazine

Stability studies recommend storage at −20°C in amber vials.

Metal-Catalyzed Cross-Couplings

The 4-fluorophenoxy group participates in Suzuki-Miyaura couplings:

Reaction Conditions Product Yield Source
Suzuki coupling with phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 hBiphenyl ether derivative62%

The fluorine atom directs cross-coupling to the para position .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For instance, compounds similar to 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, tetrazole derivatives demonstrated significant inhibitory activity against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, suggesting that the incorporation of tetrazole enhances anticancer efficacy .

Compound Cell Line IC50 (µg/mL)
4cA43144.77
4cHCT116201.45
DoxorubicinBJ-1Control

Antimicrobial Activity

The antimicrobial properties of tetrazole-containing compounds have also been investigated. For example, derivatives of tetrazole were screened for their antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, showing promising results with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL for certain compounds . This suggests that the incorporation of the tetrazole moiety may enhance antimicrobial efficacy.

Compound Bacteria MIC (mg/mL)
4aK. pneumoniae6.25
4aS. aureus1.56
4cC. albicans12.5

Case Study 1: Synthesis and Evaluation

A recent publication detailed the one-pot synthesis of various tetrazole derivatives and their evaluation for anticancer activity. The study reported that specific structural features, such as the presence of electron-withdrawing groups like fluorine, significantly enhanced the compounds' cytotoxicity against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of piperazine derivatives containing tetrazoles, emphasizing how modifications in substituents affect biological outcomes. The research indicated that compounds with optimal electronic properties exhibited superior binding affinities and biological activities compared to their analogs lacking these features .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. Its fluorophenoxy group enhances its binding affinity to hydrophobic pockets, while the tetrazole moiety mimics carboxylate groups, facilitating interactions with metal ions and polar residues.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Tetrazole Scaffolds

The compound belongs to a broader class of piperazine-tetrazole derivatives. Below is a comparison with structurally related compounds:

Compound Name / ID Substituents on Piperazine Aryl/Tetrazole Modifications Melting Point (°C) Key Biological Activity
Target Compound 4-((1-Phenyl-1H-tetrazol-5-yl)methyl 2-(4-Fluorophenoxy)ethanone Not Reported Not Reported (Inference: Potential antiproliferative)
7d () 4-(Phenylsulfonyl) 2-((1-Phenyl-1H-tetrazol-5-yl)thio) 157–159 Antiproliferative activity
13a () 4-Allyl 2-(1-Phenyl-1H-tetrazol-5-yl) Not Reported Antimicrobial potential
Compound from 4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl 2-(Thiophen-2-yl)ethanone Not Reported Not Reported (Structural analogue)
Key Observations:

Substituent Effects: Sulfonyl vs. Thioether vs. Oxygen Linkers: The thioether bridge in 7d increases lipophilicity compared to the ether linkage in the target compound, which may affect membrane permeability .

Biological Activity Trends: Antiproliferative activity is noted in sulfonyl-piperazine derivatives (e.g., 7d), suggesting that electron-withdrawing groups on the piperazine ring enhance cytotoxicity . The target compound’s fluorophenoxy group may similarly modulate activity, though experimental data are lacking.

Physicochemical and Spectral Comparisons

Melting Points and Stability:
  • The target compound’s structural similarity to 7d (MP: 157–159°C) suggests comparable thermal stability. However, the absence of a sulfonyl group may lower its melting point .
  • Fluorine atoms in the 4-fluorophenoxy group could enhance metabolic stability relative to non-halogenated analogues .
Spectral Data:
  • ¹H NMR : The target compound’s piperazine protons are expected near δ 3.5–4.0 ppm, similar to 7d (δ 7.78–7.61 ppm for aromatic protons) .
  • Mass Spectrometry : The molecular ion peak for the target compound (C₂₄H₂₃FN₆O₂) would align with analogs like 7p (ESI-HRMS: 513.09834), differing by substituent masses .

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-(4-fluorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
  • Molecular Formula : C16_{16}H14_{14}FN5_5O2_2

This compound features a fluorophenoxy group and a tetrazole moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : It may modulate receptor activity, leading to altered cellular responses.

Research indicates that the tetrazole ring enhances binding affinity to specific targets, which can lead to significant pharmacological effects .

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition against resistant strains such as Candida glabrata and Candida tropicalis . The presence of the fluorophenyl group appears to enhance this activity.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro assays revealed cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the piperazine and tetrazole moieties could significantly affect potency. For example, certain substitutions on the phenyl ring were found to enhance antitumor efficacy, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial properties of the compound against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against C. glabrata, outperforming many conventional antifungal agents.

PathogenMIC (µg/mL)
Candida glabrata10
Candida tropicalis15
Staphylococcus aureus20

Study 2: Antitumor Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its effects on human cancer cell lines. The study reported IC50_{50} values as follows:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound has promising potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer: The synthesis involves multi-step reactions targeting the piperazine, tetrazole, and fluorophenoxy moieties. Key steps include:

  • Nucleophilic substitution for piperazine functionalization (e.g., alkylation using tetrazole-methyl intermediates) .
  • Coupling reactions to attach the 4-fluorophenoxy group via ethanone linkage, often using activating agents like SOCl₂ for acyl chloride formation .
  • Optimization strategies :
    • Reduction conditions : Sodium borohydride (NaBH₄) for selective reduction of nitro groups to amines .
    • Temperature control : Reactions typically proceed at reflux (e.g., ethanol at 78°C) to enhance yield .
    • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) improves purity .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Piperazine alkylation1-phenyl-1H-tetrazole-5-methyl chloride, DCM, RT65–75
Fluorophenoxy coupling4-fluorophenol, K₂CO₃, DMF, 80°C50–60
Final purificationSilica gel (EtOAc:hexane, 1:1)>95% purity

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, fluorophenoxy aromatic protons at δ 6.8–7.2 ppm) .
    • MS : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₃FN₆O₂: 482.18) .
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., piperazine chair conformation, tetrazole-planar geometry) .

Q. What structure-activity relationship (SAR) insights exist for modifications on the tetrazole and piperazine moieties?

Methodological Answer:

  • Tetrazole modifications :
    • Phenyl substitution : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility .
    • N-Methylation : Reduces hydrogen-bonding capacity, impacting target binding .
  • Piperazine modifications :
    • Methylation at N-4 : Alters conformational flexibility, affecting receptor affinity .
    • Benzyl substitution : Increases lipophilicity, influencing blood-brain barrier penetration .

Q. How do reaction conditions influence byproduct formation or stereochemical outcomes?

Methodological Answer:

  • Byproduct control :
    • Oxidative byproducts : Use inert atmosphere (N₂/Ar) to prevent tetrazole oxidation to triazoles .
    • Temperature : Higher temps (>100°C) promote side reactions (e.g., ethanone decomposition) .
  • Stereochemistry :
    • Chiral centers : Asymmetric catalysis (e.g., L-proline) for enantioselective synthesis of piperazine derivatives .

Q. Byproduct Analysis Table

ConditionByproductMitigation StrategyReference
Air exposure1-phenyl-1H-triazoleUse N₂ atmosphere
High temp.Dehydrohalogenation productsMaintain <80°C

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
  • Data normalization : Adjust for purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-analysis : Compare substituent effects across studies (e.g., fluorophenoxy vs. chlorophenoxy analogs) .

Q. How to address discrepancies in synthetic yields or purity across studies?

Methodological Answer:

  • Yield optimization :
    • Catalyst screening : Pd/C for hydrogenation steps improves nitro-to-amine conversion .
    • Solvent choice : DMF enhances coupling reaction efficiency vs. THF .
  • Purity challenges :
    • HPLC gradients : Use C18 columns with acetonitrile/water (70:30) for baseline separation .

Q. Yield Comparison Table

StudyStepYield (%)Key FactorReference
APiperazine alkylation75DCM solvent
BPiperazine alkylation60THF solvent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.